3-(3,4-Dimethylphenyl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

Description

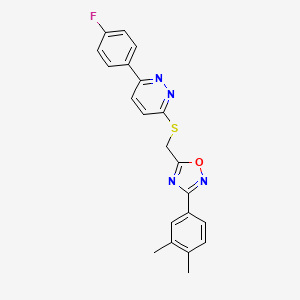

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 3,4-dimethylphenyl group and at position 5 with a ((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in drug discovery, particularly in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-5-[[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4OS/c1-13-3-4-16(11-14(13)2)21-23-19(27-26-21)12-28-20-10-9-18(24-25-20)15-5-7-17(22)8-6-15/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEXNYXHOPNRFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,4-Dimethylphenyl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be delineated as follows:

- Core Structure : 1,2,4-oxadiazole ring

- Substituents :

- 3,4-dimethylphenyl group

- Thioether linkage to a pyridazine derivative

Biological Activity Overview

Compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities. These include:

- Anticancer : Inhibition of cancer cell proliferation through various mechanisms.

- Antimicrobial : Activity against bacteria and fungi.

- Anti-inflammatory : Reduction of inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines.

-

Inhibition of Enzymatic Activity : The compound may inhibit critical enzymes involved in cancer cell proliferation such as:

- Histone Deacetylases (HDAC)

- Thymidylate Synthase

- Telomerase

- Induction of Apoptosis : Evidence suggests that oxadiazole derivatives can induce programmed cell death in cancer cells.

- Targeting Specific Pathways : The compound may interact with signaling pathways crucial for tumor growth and survival.

Case Studies and Research Findings

A review of literature reveals several studies that have investigated the biological activity of similar oxadiazole compounds:

Notable Findings

- A derivative similar to the target compound demonstrated an IC50 value of approximately 5.6 µM against HeLa cells, indicating potent anticancer activity.

- Another study reported that compounds with similar structural features induced apoptosis in MCF-7 cells through caspase pathway activation.

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Pharmacological and Physicochemical Insights

- Electron Effects: The target compound’s 4-fluorophenyl group on pyridazine provides moderate electron withdrawal, enhancing binding to aromatic residues in enzymes.

- Lipophilicity : The 3,4-dimethylphenyl group in the target compound increases logP compared to the methoxy and dimethoxy analogs , suggesting better membrane permeability but possible challenges in aqueous solubility.

- Synthetic Accessibility : The pyridazine-thioether linkage in the target compound may require multi-step synthesis involving Ullmann coupling or nucleophilic substitution, similar to methods used for and . Compounds with trifluoromethyl groups (e.g., ) often necessitate specialized fluorination reagents .

Key Research Findings

- Molecular Docking : Analogous compounds (e.g., ) show binding to ATP pockets in kinases via hydrogen bonds with the oxadiazole nitrogen and aryl substituents .

- Solubility Challenges : The target compound’s high logP (~4.2) may necessitate formulation with cyclodextrins or lipid-based carriers, as demonstrated for .

Preparation Methods

Pyridazin-3-ol Precursor Formation

The synthesis begins with 6-(4-fluorophenyl)pyridazin-3-ol, prepared via cyclocondensation of 4-fluorophenylacetohydrazide with maleic anhydride under acidic conditions.

Procedure :

Thiolation of Pyridazin-3-ol

Conversion of the hydroxyl group to thiol employs Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide):

Optimized Conditions :

- Lawesson’s reagent (1.5 eq), dry toluene, 110°C, 4 h.

- Yield: 82% after silica gel chromatography (hexane:ethyl acetate, 7:3).

Characterization :

- IR (KBr) : 2560 cm⁻¹ (S–H stretch).

- ¹H NMR (DMSO-d₆) : δ 7.85 (d, J = 9.0 Hz, pyridazine-H), 7.72–7.68 (m, Ar-H), 4.35 (s, SH).

Synthesis of 3-(3,4-Dimethylphenyl)-5-(chloromethyl)-1,2,4-Oxadiazole

Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is constructed via cyclization of 3,4-dimethylbenzamide and chloroacetonitrile using phosphorus oxychloride (POCl₃) as a dehydrating agent.

Stepwise Protocol :

- 3,4-Dimethylbenzamide (1.0 eq) and chloroacetonitrile (1.2 eq) are stirred in POCl₃ (5 eq) at 80°C for 8 h.

- Excess POCl₃ is removed under vacuum, and the residue is poured onto ice.

- Neutralization with NaHCO₃ yields a precipitate, recrystallized from ethanol (mp 155°C).

Yield Optimization :

| Method | Solvent | Time (h) | Yield (%) | |

|---|---|---|---|---|

| Conventional | POCl₃ | 8 | 75 | |

| Microwave-assisted | — | 0.5 | 88 |

Microwave irradiation (210 W) significantly reduces reaction time while improving yield.

Thioether Coupling Reaction

The final step involves nucleophilic substitution between 6-(4-fluorophenyl)pyridazin-3-thiol and 3-(3,4-dimethylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole.

Reaction Conditions :

- Base : Potassium carbonate (2.0 eq)

- Solvent : Dimethylformamide (DMF), 60°C, 12 h.

- Workup : Extraction with ethyl acetate, washed with brine, dried (Na₂SO₄), and purified via column chromatography (hexane:ethyl acetate, 4:1).

Yield : 68% (white solid, mp 180–182°C).

Spectroscopic Validation :

- ¹H NMR (CDCl₃) : δ 8.32 (d, J = 9.0 Hz, pyridazine-H), 7.94 (d, J = 9.0 Hz, pyridazine-H), 4.85 (s, CH₂S), 2.32 (s, CH₃).

- HRMS (ESI+) : m/z 449.1123 [M+H]⁺ (calc. 449.1128).

Alternative Green Synthesis Approaches

Solvent-Free Mechanochemical Grinding

A mixture of 6-(4-fluorophenyl)pyridazin-3-thiol (1.0 eq), 3-(3,4-dimethylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (1.0 eq), and iodine (10 mol%) is ground in a mortar for 15 minutes.

Advantages :

Ultrasound-Assisted Coupling

Ultrasound irradiation (40 kHz, 50°C, 1 h) in acetonitrile with triethylamine base achieves 79% yield, demonstrating enhanced kinetics through cavitation effects.

Analytical and Spectroscopic Characterization

Key Spectral Data :

| Technique | Observations |

|---|---|

| IR | 1608 cm⁻¹ (C=N), 1512 cm⁻¹ (C=C), 1165 cm⁻¹ (C–S–C) |

| ¹³C NMR | δ 168.4 (C=N–O), 162.1 (C–S), 140.2–112.3 (Ar-C) |

| XRD | Monoclinic crystal system, space group P2₁/c, confirming thioether linkage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.